molecular formula C13H16N2O B2983775 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea CAS No. 1197840-12-2

1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea

Cat. No.: B2983775
CAS No.: 1197840-12-2
M. Wt: 216.284
InChI Key: WRTKDAIOIMPFFI-UHFFFAOYSA-N
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Description

1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea is a urea derivative characterized by a 3-ethynylphenyl group attached to one nitrogen atom and a 2-methylpropyl (isobutyl) group on the other. This compound’s molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol .

Properties

IUPAC Name

1-(3-ethynylphenyl)-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-11-6-5-7-12(8-11)15-13(16)14-9-10(2)3/h1,5-8,10H,9H2,2-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTKDAIOIMPFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea typically involves the reaction of 3-ethynylaniline with isobutyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

    Step 1: Preparation of 3-ethynylaniline by the Sonogashira coupling of 3-iodoaniline with acetylene.

    Step 2: Reaction of 3-ethynylaniline with isobutyl isocyanate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The ethynyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations in Phenyl and Alkyl Groups

(a) 1-(3-Ethynylphenyl)-3-(propan-2-yl)urea (CAS 1249676-33-2)
  • Structure : Shares the 3-ethynylphenyl group but substitutes the isobutyl group with an isopropyl (propan-2-yl) chain.
  • Molecular Formula : C₁₂H₁₄N₂O (identical to the target compound).
(b) 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea
  • Structure : Replaces the ethynylphenyl group with a 2,4-difluorophenyl moiety.
  • Molecular Formula : C₁₁H₁₄F₂N₂O, MW 228.24 g/mol .
  • Key Difference : Fluorine atoms increase electronegativity and may enhance metabolic stability or hydrogen-bonding capacity compared to the ethynyl group .
(c) Diuron (1-[3,4-Dichlorophenyl]-3,3-dimethylurea)
  • Structure : Features a 3,4-dichlorophenyl group and dimethyl substitution on urea.
  • Molecular Formula : C₉H₁₀Cl₂N₂O, MW 233.1 g/mol .
  • Key Difference: Chlorine atoms enhance lipophilicity and environmental persistence, making diuron a potent herbicide.
(a) Antimycobacterial Ureas (MSU-41542 and MSU-42003)
  • MSU-41542 : 3-(2-methylpropyl)-1-(1,2-oxazol-5-yl)urea shares the isobutyl group but replaces the ethynylphenyl with an oxazole ring.
  • MSU-42003 : 1-(3-bromophenyl)-3-(1,2-oxazol-5-yl)urea includes a bromine atom, increasing molecular weight (MW 281.99 g/mol ) and polarizability .
  • Key Insight : The ethynyl group in the target compound may enhance binding to hydrophobic enzyme pockets, whereas bromine or oxazole moieties in MSU analogs could modulate electronic properties for specific target interactions .
(b) 1-(3-Isopropylphenyl)-3,3-dimethylurea
  • Structure : Combines an isopropylphenyl group with dimethylurea.
  • Molecular Formula : C₁₂H₁₈N₂O, MW 206.28 g/mol .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea C₁₂H₁₄N₂O 202.25 Ethynylphenyl, isobutyl High (logP ~3.5*)
1-(3-Ethynylphenyl)-3-(propan-2-yl)urea C₁₂H₁₄N₂O 202.25 Ethynylphenyl, isopropyl Moderate (logP ~3.0*)
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea C₁₁H₁₄F₂N₂O 228.24 Difluorophenyl, isobutyl Moderate (logP ~2.8*)
Diuron C₉H₁₀Cl₂N₂O 233.10 Dichlorophenyl, dimethyl High (logP ~2.9)

*Predicted using fragment-based methods.

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